molecular formula C15H23N3O2 B2883598 2-(4-Boc-Aminopiperidino)pyridine CAS No. 252578-12-4

2-(4-Boc-Aminopiperidino)pyridine

Cat. No.: B2883598
CAS No.: 252578-12-4
M. Wt: 277.368
InChI Key: FCUJUFYDZBYLGD-UHFFFAOYSA-N
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Description

2-(4-Boc-Aminopiperidino)pyridine is a heterocyclic compound featuring a pyridine ring substituted at the 2-position with a 4-Boc-aminopiperidine moiety. The Boc (tert-butoxycarbonyl) group serves as a protective group for the amine on the piperidine ring, enhancing stability during synthetic processes while allowing selective deprotection under acidic conditions (e.g., trifluoroacetic acid) . This compound is widely utilized as an intermediate in pharmaceutical synthesis, particularly in the development of receptor-targeted drugs and bioactive molecules. Its structural rigidity and functional versatility make it valuable in medicinal chemistry for optimizing pharmacokinetic properties such as solubility and metabolic stability.

Properties

IUPAC Name

tert-butyl N-(1-pyridin-2-ylpiperidin-4-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)17-12-7-10-18(11-8-12)13-6-4-5-9-16-13/h4-6,9,12H,7-8,10-11H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCUJUFYDZBYLGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-Boc-Aminopiperidino)pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, particularly focusing on its anticancer and antimalarial activities, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name: 2-(4-tert-butoxycarbonylaminopiperidin-1-yl)pyridine
  • Molecular Formula: C14_{14}H20_{20}N2_{2}O
  • CAS Number: 252578-12-4

This compound features a pyridine ring substituted with a piperidine moiety, which is further modified by a Boc (tert-butoxycarbonyl) protecting group on the amine.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyridine have been shown to interfere with cancer cell proliferation through various mechanisms, including the inhibition of specific kinases involved in tumor growth.

  • Case Study Example: A study demonstrated that pyridine derivatives could inhibit the growth of various cancer cell lines. The most potent derivatives showed IC50 values in the low micromolar range, suggesting substantial anticancer potential .

Antimalarial Activity

The compound's structural similarities to known antimalarial agents suggest it may also possess antiplasmodial activity. Research on related compounds indicates that modifications to the pyridine core can significantly influence antimalarial efficacy.

  • Research Findings: In vitro studies have shown that certain pyridine derivatives exhibit potent antiplasmodial activity against Plasmodium falciparum strains, with IC50 values ranging from 6 to 94 nM. These compounds demonstrated good metabolic stability and efficacy in animal models .

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:

  • Kinase Inhibition: Similar compounds have been documented to inhibit kinases that play crucial roles in cancer cell signaling pathways.
  • Plasmodium Inhibition: The mechanism may involve interference with the metabolic pathways of the malaria parasite, leading to reduced survival and replication rates.

Data Summary

Biological ActivityIC50 Value (nM)Target Organism/Cell LineReference
AnticancerLow micromolarVarious cancer cell lines
Antimalarial6 - 94Plasmodium falciparum

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogues

Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Groups Solubility Profile Stability Primary Applications
This compound Not Provided C15H23N3O2 277.36 g/mol Pyridine, Boc-protected piperidine Low water solubility; soluble in organic solvents (e.g., DCM, DMF) Stable at -20°C; Boc group labile under acidic conditions Pharmaceutical intermediate, drug discovery
4-Anilino-1-Boc-piperidine 125541-22-2 C16H24N2O2 276.4 g/mol Anilino, Boc-protected piperidine Similar to above Stable at -20°C; ≥5 years Forensic reference standard, precursor for opioid analogues
4-(4-Aminopiperidino)pyridine Dihydrochloride 1169396-92-2 C10H17Cl2N3 250.17 g/mol Pyridine, free amine (dihydrochloride salt) High water solubility due to salt form Stable in acidic conditions; hygroscopic Pharmaceutical applications requiring ionic forms
3-(4-BOC-piperazino)-2-chloropyridine 633283-64-4 C14H19ClN3O2 297.78 g/mol Chloropyridine, Boc-protected piperazine Moderate solubility in polar aprotic solvents Sensitive to strong acids/bases Intermediate in kinase inhibitor synthesis
N-Boc-4-(4-carboxyphenyl)piperidine 149353-75-3 C18H24N2O4 332.4 g/mol Carboxyphenyl, Boc-protected piperidine Low water solubility; soluble in DMSO Stable under inert conditions Linker in peptide-based drug conjugates

Key Comparative Insights

Structural Variations: Boc Protection: Compounds like this compound and 4-Anilino-1-Boc-piperidine share the Boc group, which shields reactive amines during synthesis. In contrast, 4-(4-Aminopiperidino)pyridine Dihydrochloride lacks protection, making it prone to unwanted reactions unless stabilized as a salt . Substituent Effects: The chloropyridine in 3-(4-BOC-piperazino)-2-chloropyridine introduces electron-withdrawing effects, enhancing electrophilicity for nucleophilic substitution reactions. The carboxyphenyl group in N-Boc-4-(4-carboxyphenyl)piperidine enables conjugation with biomolecules .

Solubility and Stability: Boc-protected compounds exhibit lower water solubility but better organic solvent compatibility, ideal for stepwise synthetic protocols. The dihydrochloride salt form in 4-(4-Aminopiperidino)pyridine Dihydrochloride improves aqueous solubility, favoring formulations for biological assays . Stability varies with functional groups: Boc groups degrade under strong acids, while dihydrochloride salts are hygroscopic and require controlled storage .

Applications: Pharmaceutical Intermediates: this compound and its analogues are critical for constructing complex molecules, such as kinase inhibitors (e.g., 3-(4-BOC-piperazino)-2-chloropyridine) . Forensic and Reference Standards: 4-Anilino-1-Boc-piperidine is used to identify synthetic opioid derivatives in forensic analysis .

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